molecular formula C12H16N6OS B12175234 N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12175234
M. Wt: 292.36 g/mol
InChI Key: ISAVMNVVFBKMDK-UHFFFAOYSA-N
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Description

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features a thiazole ring and a tetrazole ring. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmaceutical and industrial applications. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the thiazole and tetrazole rings. One common method involves the reaction of a cyclohexanecarboxamide derivative with thioamide and azide compounds under specific conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques like chromatography and crystallization further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole and tetrazole rings allow it to bind to these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to its combination of thiazole and tetrazole rings, which provide a diverse range of biological activities. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C12H16N6OS

Molecular Weight

292.36 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C12H16N6OS/c1-9-7-20-11(14-9)15-10(19)12(5-3-2-4-6-12)18-8-13-16-17-18/h7-8H,2-6H2,1H3,(H,14,15,19)

InChI Key

ISAVMNVVFBKMDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3

Origin of Product

United States

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